molecular formula C11H13FO2 B13312889 2-(3-Fluoro-4-methylphenyl)butanoic acid

2-(3-Fluoro-4-methylphenyl)butanoic acid

Cat. No.: B13312889
M. Wt: 196.22 g/mol
InChI Key: ZBESEAHTRXECJZ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2. It is a derivative of butanoic acid, where the butyl group is substituted with a 3-fluoro-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-3-9(11(13)14)8-5-4-7(2)10(12)6-8/h4-6,9H,3H2,1-2H3,(H,13,14)

InChI Key

ZBESEAHTRXECJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)F)C(=O)O

Origin of Product

United States

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